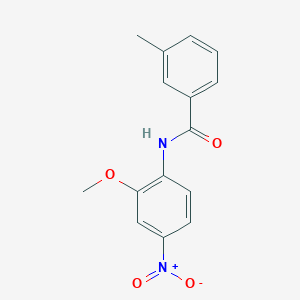

N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide

Description

N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide: is an organic compound characterized by the presence of a methoxy group, a nitro group, and a benzamide moiety

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-10-4-3-5-11(8-10)15(18)16-13-7-6-12(17(19)20)9-14(13)21-2/h3-9H,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRQDHIOZONYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide typically involves the reaction of 2-methoxy-4-nitroaniline with 3-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form aldehydes or carboxylic acids. Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: Corresponding amine.

Substitution: Various substituted derivatives.

Oxidation: Aldehydes or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide has been investigated for its potential therapeutic effects. Studies have highlighted its anticancer properties, showing efficacy against various cancer cell lines. For instance, research indicates that this compound can induce apoptosis in cancer cells by modulating specific signaling pathways. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Inhibition of proliferation |

| A549 | 25 | Modulation of apoptotic pathways |

These results suggest that this compound could serve as a lead compound for developing new anticancer drugs.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown activity against several bacterial strains, indicating potential as an antimicrobial agent. The following table presents the antimicrobial efficacy:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 | 32 µg/mL |

| Escherichia coli | 10 | 64 µg/mL |

These findings highlight the compound's potential in treating bacterial infections, warranting further investigation into its mechanisms of action.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions, which are essential in developing new materials and pharmaceuticals.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The researchers reported that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Evaluation

In another study focused on antimicrobial activity, researchers tested this compound against various pathogens. The results indicated moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. Further studies are recommended to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and benzamide groups can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

- N-(2-methoxy-4-nitrophenyl)-3-nitrobenzamide

- N-(2-methoxy-4-nitrophenyl)-3-chlorobenzamide

- N-(2-methoxy-4-nitrophenyl)-3-hydroxybenzamide

Comparison: N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide is unique due to the presence of the methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.

Biological Activity

N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a nitrophenyl group, a methoxy substituent, and a methylbenzamide structure. These functional groups are crucial for its interaction with biological targets, influencing its reactivity and biological effects.

The mechanism of action for this compound involves:

- Enzyme Interaction : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in studies involving enzyme inhibition and protein interactions.

- Redox Reactions : The nitro group can participate in redox reactions, while the methoxy and benzamide groups can form hydrogen bonds and hydrophobic interactions with target molecules.

- Cellular Pathways Modulation : It may interact with cellular pathways involved in inflammation and microbial growth, leading to observed biological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

2. Anti-inflammatory Properties

The compound has potential applications in treating inflammatory conditions due to its ability to modulate inflammatory pathways. Studies have shown that it can significantly reduce markers of inflammation in vitro .

3. Enzyme Inhibition Studies

This compound has been used in studies focusing on enzyme interactions, particularly those related to cancer therapy. Its inhibition of specific enzymes involved in tumor growth has been documented, suggesting its potential as an anticancer agent .

Case Studies

A series of studies have evaluated the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited dihydrofolate reductase (DHFR), an important enzyme in cancer cell proliferation. The mechanism involved the reduction of NADP and NADPH levels within the cells, destabilizing DHFR activity .

- Antimicrobial Testing : In another study, this compound was tested against various bacterial strains, revealing effective antimicrobial activity comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.